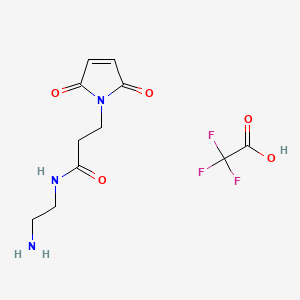
Mps-eda.tfa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mps-eda.tfa, also known as the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, is a heterobifunctional crosslinker. This compound is designed to crosslink a sulfhydryl group and a carboxylic acid. It is highly water-soluble and extremely stable under recommended storage conditions .
准备方法
The preparation of Mps-eda.tfa involves the synthesis of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, followed by its conversion to the trifluoroacetic acid salt. The synthetic route typically involves the reaction of maleimide with an amine to form the desired product. The reaction conditions include maintaining an inert atmosphere and using dry solvents to prevent moisture interference .
化学反应分析
Mps-eda.tfa undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with sulfhydryl groups to form stable thioether bonds.
Addition Reactions: The maleimide group can react with amines under basic conditions.
Common reagents used in these reactions include dithiothreitol for sulfhydryl reactions and triethylamine for amine reactions. The major products formed are thioether-linked conjugates and amide derivatives .
科学研究应用
Mps-eda.tfa is widely used in scientific research for its ability to crosslink biomolecules. Its applications include:
Chemistry: Used in the synthesis of complex molecules by linking different functional groups.
Biology: Employed in the conjugation of proteins and peptides for studying protein-protein interactions.
Medicine: Utilized in drug delivery systems to attach therapeutic agents to targeting molecules.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes
作用机制
The mechanism of action of Mps-eda.tfa involves the formation of covalent bonds between the maleimide group and sulfhydryl groups or amines. This crosslinking process stabilizes the structure of biomolecules and enhances their functional properties. The molecular targets include cysteine residues in proteins and peptides, leading to the formation of stable thioether bonds .
相似化合物的比较
Mps-eda.tfa is unique due to its specific spacer length and high water solubility. Similar compounds include:
Bis-maleimide amine, trifluoroacetic acid salt: Another crosslinker with different spacer lengths.
Maleimide-functionalized polyethylene glycol acids: Used for similar applications but with polyethylene glycol spacers.
N-hydroxysuccinimide esters: Commonly used amine-reactive crosslinkers.
These compounds differ in their spacer lengths, solubility properties, and specific applications, making this compound a versatile choice for various research and industrial purposes .
生物活性
Mps-eda.tfa, also known as the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, is a compound of significant interest in biochemical research due to its unique ability to crosslink biomolecules. This article delves into the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, applications in research and medicine, and relevant case studies.
Target of Action
this compound primarily interacts with sulfhydryl groups and carboxylic acids in various biomolecules. The compound facilitates crosslinking through covalent bond formation between these functional groups, which is essential for studying protein interactions and enzyme mechanisms.
Mode of Action
The crosslinking ability of this compound allows it to modify proteins and enzymes, which can significantly influence cellular processes such as signaling pathways and gene expression. These modifications can alter the function and localization of proteins, leading to changes in cellular behavior.
This compound exhibits several important biochemical characteristics:
- Solubility : It is highly water-soluble, making it suitable for various biological applications.
- Stability : The compound remains stable under recommended storage conditions.
- Reactivity : It undergoes substitution reactions with sulfhydryl groups to form stable thioether bonds and can react with amines under basic conditions.
Applications in Research and Medicine
This compound is utilized across multiple domains:
- Chemistry : It is employed in synthesizing complex molecules by linking different functional groups.
- Biology : The compound is used for conjugating proteins and peptides to study protein-protein interactions.
- Medicine : this compound plays a role in drug delivery systems by attaching therapeutic agents to targeting molecules.
- Industry : It is applied in producing bioconjugates for diagnostic and therapeutic purposes.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Protein Interaction Studies : A study demonstrated that using this compound for crosslinking proteins significantly enhanced the detection of protein interactions in complex biological samples. This was particularly useful in understanding signaling pathways involved in cancer progression.
- Drug Delivery Systems : Research involving this compound-conjugated nanoparticles showed a marked increase in tumor uptake compared to non-conjugated systems. This underscores the compound's potential in targeted therapy .
Data Table: Comparative Analysis of this compound Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Synthesis of complex molecules | Effective linkage of functional groups |
| Biology | Protein conjugation | Enhanced detection of protein interactions |
| Medicine | Drug delivery systems | Increased tumor uptake with conjugated nanoparticles |
| Industry | Bioconjugate production | Improved diagnostic capabilities |
属性
IUPAC Name |
N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.C2HF3O2/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15;3-2(4,5)1(6)7/h1-2H,3-6,10H2,(H,11,13);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWABXLPITSNLQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













